![molecular formula C9H7ClN2O2 B13516586 Methyl7-chloropyrazolo[1,5-a]pyridine-4-carboxylate](/img/structure/B13516586.png)
Methyl7-chloropyrazolo[1,5-a]pyridine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-chloropyrazolo[1,5-a]pyridine-4-carboxylate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound belongs to the pyrazolo[1,5-a]pyridine family, which is known for its unique structural features and versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-chloropyrazolo[1,5-a]pyridine-4-carboxylate typically involves a multi-step process starting from readily available precursors. One common method involves the reaction of 7-chloropyrazolo[1,5-a]pyridine with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 7-chloropyrazolo[1,5-a]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, often altering its biological activity.
Substitution: The chlorine atom in the structure can be substituted with other functional groups, leading to a wide range of derivatives with potentially different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
Methyl 7-chloropyrazolo[1,5-a]pyridine-4-carboxylate has found applications in several scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the areas of anti-inflammatory and anticancer treatments.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which methyl 7-chloropyrazolo[1,5-a]pyridine-4-carboxylate exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity and influencing various biological processes . Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-chloropyrazolo[1,5-a]pyridine-7-carboxylate
- Pyrazolo[1,5-a]pyrimidines
- Pyrazolo[1,5-a]quinazolines
Uniqueness
Methyl 7-chloropyrazolo[1,5-a]pyridine-4-carboxylate stands out due to its specific structural features, which confer unique chemical and biological properties. Its chlorine atom and ester functional group make it particularly versatile for further chemical modifications, allowing researchers to explore a wide range of derivatives with potentially novel activities.
Propriétés
Formule moléculaire |
C9H7ClN2O2 |
|---|---|
Poids moléculaire |
210.62 g/mol |
Nom IUPAC |
methyl 7-chloropyrazolo[1,5-a]pyridine-4-carboxylate |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)6-2-3-8(10)12-7(6)4-5-11-12/h2-5H,1H3 |
Clé InChI |
DGLCBUYPPMCASS-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(N2C1=CC=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![rac-(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B13516522.png)
![1-[(2-Bromo-4-nitrophenyl)methyl]-4-methylpiperazine dihydrochloride](/img/structure/B13516527.png)
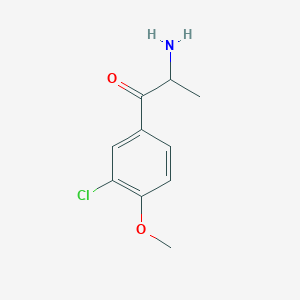
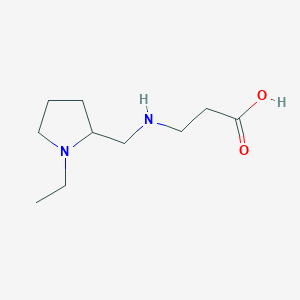
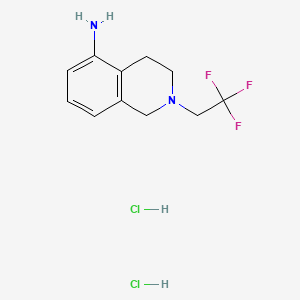
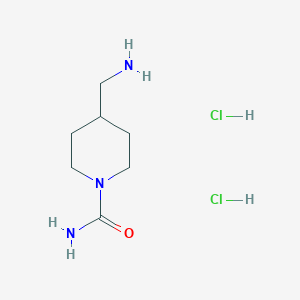
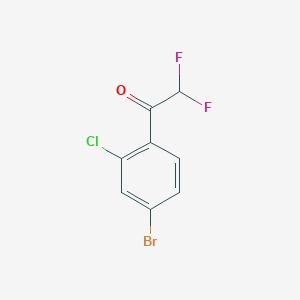
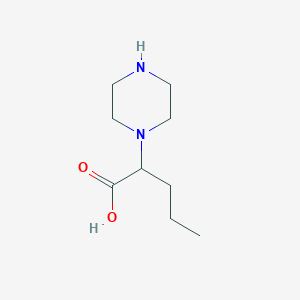


![Methyl 1-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate](/img/structure/B13516575.png)
![2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13516578.png)
